molecular formula C19H19N3OS B2505362 N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797341-57-1

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2505362
CAS No.: 1797341-57-1
M. Wt: 337.44
InChI Key: YQQXLICQXKFRPD-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1797341-57-1) is a chemical compound with the molecular formula C19H19N3OS and a molecular weight of 337.4 . This research chemical features a benzothiazole core linked to a 1-phenylpyrrolidinyl methyl group via a carboxamide bridge. The benzothiazole-2-carboxamide scaffold is recognized in medicinal chemistry research as a promising pharmacophore for anti-infective development . Scientific literature indicates that structurally related benzo[d]thiazole-2-carboxamide compounds have been investigated as novel anti-tuberculosis (anti-TB) chemotypes, showing activity against Mycobacterium tuberculosis H37Rv . These related compounds are believed to exert their action by inhibiting mycobacterial ATP phosphoribosyltransferase (Mtb ATPPRTase or HisG), a key enzyme in the histidine biosynthesis pathway . Furthermore, other structural analogs featuring the benzothiazole ring have been explored as inhibitors of viral pathogens, including Middle East respiratory syndrome coronavirus (MERS-CoV), in cell-based assays . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(19-21-16-10-4-5-11-17(16)24-19)20-13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQXLICQXKFRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzo[d]thiazole-2-carboxylic acid with 1-phenylpyrrolidine-2-methanol in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide to structurally related benzothiazole carboxamides described in the evidence, focusing on synthetic routes, substituent effects, and biological activities.

Key Observations :

  • Linker Length : Analogous compounds with butoxy (C4) or propoxy (C3) linkers (e.g., 3m, 4d) show variable yields (10–44%), suggesting that longer linkers may improve solubility but reduce synthetic efficiency .
  • Electron-Withdrawing Groups : Derivatives like 26a and 26b (with -CF₃) exhibit enhanced anti-tubercular activity (MIC = 0.78 mg/mL), outperforming standard drugs like Ethambutol .
2.2.1. Histamine Receptor Binding
Compound ID H3R Ki (nM) H1R Ki (nM) H4R Ki (nM) Selectivity (H3R/H1R/H4R) Reference
3n 12.3 ± 1.2 420 ± 35 >1,000 H3R-selective
3s 8.9 ± 0.8 380 ± 28 >1,000 H3R-selective
Target* Predicted Predicted Predicted Likely H3R-selective -

*Predicted based on structural similarity to 3n and 3s. Pyrrolidine/phenyl groups may enhance H3R affinity via hydrophobic interactions .

2.2.2. Anticancer and Anti-Tubercular Activity
Compound ID Target/Activity IC50/MIC Value Cytotoxicity (RAW 264.7) Reference
26a Anti-tubercular (M. tuberculosis H37Rv) 0.78 mg/mL 24.56% inhibition
Benzo[d]thiazole-2-carboxamide derivatives EGFR inhibition (anticancer) IC50 = 1.2–5.6 µM Not reported
Target* Potential dual activity (H3R modulation + anticancer) N/A Requires testing -

Key Insights :

  • Anti-tubercular activity in analogs like 26a correlates with -CF₃ substitution, which the target compound lacks. However, its phenyl group may compensate via hydrophobic interactions with bacterial targets .
Structure-Activity Relationship (SAR) Trends

Amine Substituents :

  • Cyclic amines (e.g., pyrrolidine in 3n) improve H3R selectivity over H1R/H4R .
  • Aromatic amines (e.g., phenethyl in 4d) may enhance blood-brain barrier penetration for CNS targets .

Linker Flexibility :

  • Propoxy/butoxy linkers balance receptor binding and solubility; longer chains may reduce cytotoxicity .

Electronic Effects :

  • Electron-withdrawing groups (-CF₃) boost anti-tubercular activity but may increase metabolic instability .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19_{19}H19_{19}N3_{3}OS
Molecular Weight 337.4 g/mol
CAS Number 1797341-57-1

The compound features a benzo[d]thiazole ring fused with a carboxamide group and a phenylpyrrolidine moiety, which contributes to its unique biological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzo[d]thiazole-2-carboxylic acid with 1-phenylpyrrolidine-2-methanol using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), conducted in an anhydrous solvent such as dichloromethane under inert conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme or receptor activities, leading to various pharmacological effects. The exact pathways can vary based on the specific application, including anti-inflammatory and analgesic effects .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown activity against various fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research has explored the anti-inflammatory properties of this compound, particularly its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that it could reduce the production of TNF-alpha and IL-6 in activated macrophages .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Fungal Infections : A derivative was tested against Candida albicans, showing significant antifungal activity comparable to standard treatments like ketoconazole .
  • Inflammatory Disease Model : In a murine model of inflammation, treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityReference
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidineModerate antifungal activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamidesHigh anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, and how are intermediates validated?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the benzo[d]thiazole-2-carboxylic acid core, followed by coupling with the (1-phenylpyrrolidin-2-yl)methylamine moiety. Reaction steps often involve:

  • Activation : Use of coupling agents like HATU or EDCI to activate the carboxylic acid for amide bond formation.
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
  • Validation : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR; 1H/13C) to confirm structural integrity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy : 1H/13C NMR for proton/carbon assignments and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify potential targets.
  • Solubility assessment : HPLC quantification in PBS or DMSO to guide dosing in biological studies .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s activity, and what parameters are prioritized?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs.
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design analogs.
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological data, such as varying IC50 values across cell lines?

  • Methodology :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin).
  • Off-target profiling : Broad-spectrum kinase screening (e.g., Eurofins Panlabs panel) to identify promiscuous binding.
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess if metabolic differences explain cell-line variability .

Q. How can regioselective functionalization of the pyrrolidine ring improve target engagement?

  • Methodology :

  • Protecting group strategies : Use Boc or Fmoc groups to direct substitution at the 2-position of pyrrolidine.
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry.
  • SAR analysis : Compare IC50 values of analogs with substituents at the phenyl ring (e.g., electron-withdrawing vs. donating groups) .

Methodological Challenges and Solutions

Q. How to address low yields in the final amide coupling step?

  • Solutions :

  • Alternative coupling reagents : Replace EDCI with PyBOP or HATU for higher efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) and improve yield by 20–30%.
  • Solvent optimization : Switch from DMF to DCM/THF mixtures to minimize side reactions .

Q. What experimental designs mitigate false positives in enzyme inhibition assays?

  • Solutions :

  • Counter-screening : Include assays for common off-targets (e.g., cytochrome P450 enzymes).
  • Covalent binding checks : Pre-incubate compound with β-mercaptoethanol to test for reversible vs. irreversible inhibition.
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for direct binding measurements .

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